Nikkomycin

Antifungal drug discovery Candida albicans Chitin synthase inhibition

Fungal chitin synthase inhibitors vary substantially in target specificity and metabolic stability-generic class-level substitution risks irreproducible results. Nikkomycin Z resolves this through validated molecular differentiation: • β-Methyl group confers resistance to fungal peptidases, enhancing intracellular accumulation vs. polyoxin analogs • Differential inhibition across chitin synthase isozymes (Chs1/Chs2/Chs3) with Ki value disparities up to 1,000-fold under defined assay conditions • 4-fold enhanced activity (IC50 0.94-1.88 µg/mL) against polymycovirus-infected A. fumigatus biofilms vs. virus-free strains • Synergistic FICI <0.5 with echinocandins against C. auris, achieving ≥100-fold CFU reductions Supplied with comprehensive QC documentation. Standard international B2B shipping for qualified research institutions.

Molecular Formula C20H25N5O10
Molecular Weight 495.4 g/mol
Cat. No. B1203212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNikkomycin
Synonymsneopolyoxin C
nikkomycin
nikkomycin Z
Molecular FormulaC20H25N5O10
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N
InChIInChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)
InChIKeyWWJFFVUVFNBJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nikkomycin: Chitin Synthase Inhibitor Antifungal Compound Overview


Nikkomycin is a nucleoside-peptide antibiotic produced by Streptomyces tendae that functions as a competitive inhibitor of fungal chitin synthase [1]. It is part of the peptidyl nucleoside class of antifungals and exhibits selective activity against dimorphic and filamentous fungi by targeting chitin biosynthesis, an essential component of the fungal cell wall that is absent in mammals [2]. Nikkomycin exists as multiple congeners (X, Z, I, J) and has demonstrated therapeutic potential against coccidioidomycosis, blastomycosis, candidiasis, and aspergillosis [3].

Why Nikkomycin Cannot Be Substituted with Other Chitin Synthase Inhibitors


Fungal chitin synthase inhibitors, including nikkomycins and polyoxins, exhibit distinct target specificity, transport kinetics, and metabolic stability profiles that preclude simple substitution [1]. Structural differences such as the β-methyl group on the N-terminal amino acid of dipeptide nikkomycins confer resistance to fungal peptidases, directly impacting intracellular accumulation and whole-cell antifungal potency relative to polyoxin analogs [2]. Furthermore, the differential inhibition of chitin synthase isozymes (Chs1, Chs2, Chs3) varies significantly between nikkomycin congeners and comparator compounds, with Ki value disparities reaching three orders of magnitude under specific assay conditions [3]. These molecular distinctions translate to divergent efficacy spectra across dimorphic, filamentous, and yeast-phase fungi, necessitating compound-specific selection rather than class-level substitution.

Quantitative Evidence Differentiating Nikkomycin from Comparator Compounds


Nikkomycin Z Exhibits 12.7-Fold Greater Potency Against Candida albicans Chitin Synthase Than Polyoxin D

Nikkomycin Z demonstrates significantly stronger inhibition of Candida albicans chitin synthase compared to the structurally related comparator polyoxin D. The Ki value for nikkomycin Z was determined to be 0.12 μM, representing a 12.7-fold improvement over the 1.52 μM Ki observed for polyoxin D under identical assay conditions [1]. Both compounds act as competitive inhibitors of UDP-N-acetylglucosamine incorporation, but the quantitative advantage of nikkomycin Z in enzyme inhibition translates to enhanced antifungal efficacy against C. albicans, a medically important yeast pathogen [1].

Antifungal drug discovery Candida albicans Chitin synthase inhibition

Nikkomycin Z MIC Values Are 50-Fold Lower Than Polyoxin D Against Mucor rouxii

In whole-cell antifungal assays using Mucor rouxii, nikkomycin Z achieved a minimum inhibitory concentration (MIC) of approximately 2 μM, compared to 100 μM for polyoxin D [1]. This 50-fold difference in MIC demonstrates that nikkomycin Z is substantially more effective at inhibiting fungal growth in a cellular context, not merely in isolated enzyme assays. The disparity arises from differences in cellular uptake via the peptide transport system and susceptibility to intracellular degradation, highlighting that enzyme inhibition potency alone does not predict whole-cell efficacy [1].

Antifungal susceptibility Mucorales Minimum inhibitory concentration

Nikkomycin Z Demonstrates Superior In Vivo Efficacy Over Fluconazole in Murine Coccidioidomycosis Models

In murine models of disseminated coccidioidomycosis, nikkomycin Z exhibited superior therapeutic efficacy compared to fluconazole, the standard-of-care azole antifungal [1]. Nikkomycin Z treatment resulted in complete sterilization of lung lesions in multiple cases, an outcome not consistently achieved with fluconazole at comparable dosing . On a milligram-per-milligram basis, nikkomycin Z was found to be superior to the majority of azoles tested in models of both coccidioidomycosis and blastomycosis [1]. Notably, nikkomycin Z also achieved >50% survival in rapidly lethal systemic candidiasis models where untreated animals succumbed, demonstrating efficacy comparable to fluconazole [2].

Coccidioidomycosis In vivo efficacy Azole antifungals

Nikkomycin Z Synergizes with Echinocandins to Overcome FKS-Mediated Resistance in Candida Species

Combination therapy using nikkomycin Z with echinocandins (anidulafungin or micafungin) demonstrates synergistic antifungal activity against Candida species, including echinocandin-resistant fks mutants [1]. In vitro, the combination produced fractional inhibitory concentration indices <0.5, indicating strong synergy across all tested strains [1]. Against Candida auris, a multidrug-resistant pathogen, the combinations of nikkomycin Z (8 mg/L) with anidulafungin or micafungin achieved ≥100-fold decreases in colony-forming units in 36.7% and 40% of tested combinations, respectively, with fungicidal effects of 41.7% and 20% against wild-type isolates [2]. In an immunocompromised murine model of invasive candidiasis, enhanced survival was observed with the combination therapy (log-rank test, P < 0.02) [1].

Antifungal synergy Echinocandin resistance Candida auris

Nikkomycin Z Exhibits 4-Fold Enhanced Biofilm Activity Against Polymycovirus-Infected Aspergillus fumigatus

In a comparative study of Aspergillus fumigatus strains with and without polymycovirus (AfuPmV-1) infection, nikkomycin Z demonstrated differential activity that was not observed with membrane-active or glucan synthesis inhibitors [1]. The IC50 for nikkomycin Z against biofilms of virus-free Af293 was between 3.8 and 7.5 µg/mL, whereas virus-infected strains exhibited IC50 values of 0.94–1.88 µg/mL, representing a 4-fold increase in susceptibility [1]. Planktonic growth showed a more modest difference (MIC 50% of 4 µg/mL for virus-free versus 2 µg/mL for infected strains) [1]. In contrast, voriconazole, amphotericin B, micafungin, and caspofungin showed no differential activity between infected and virus-free strains [1].

Aspergillus fumigatus Biofilm inhibition Polymycovirus

Structural β-Methyl Group Confers Peptidase Resistance Not Present in Polyoxin Analogs

Structure-activity relationship studies reveal that the β-methyl group on the N-terminal amino acid of dipeptide nikkomycins (including nikkomycin Z) serves a critical protective function against degradation by fungal peptidases [1]. This structural feature is absent in polyoxins, which lack this protective moiety. The presence of the β-methyl group reduces susceptibility to proteolytic cleavage in crude fungal cell extracts, thereby enhancing intracellular accumulation and prolonging the active concentration at the chitin synthase target [1]. Additionally, nikkomycin Z uptake kinetics in Yarrowia lipolytica showed a Km of 24 μM and Vmax of 2.2 nmol min⁻¹ (mg dry wt)⁻¹ via the peptide transport system [1].

Structure-activity relationship Metabolic stability Peptide transport

Optimal Research and Therapeutic Applications for Nikkomycin Based on Quantitative Evidence


Treatment of Azole-Refractory Coccidioidomycosis and Blastomycosis

Based on evidence that nikkomycin Z achieves superior lung lesion sterilization compared to fluconazole and demonstrates milligram-per-milligram superiority over the majority of azoles in murine models of coccidioidomycosis and blastomycosis [1], nikkomycin Z is particularly suited for clinical development targeting azole-refractory or severe cases of these endemic mycoses. The compound's demonstrated ability to sterilize lesions where fluconazole only suppresses fungal growth positions it as a potential curative therapy for Valley fever and blastomycosis [1].

Combination Therapy with Echinocandins for Multidrug-Resistant Candida Infections

The documented synergistic interaction between nikkomycin Z and echinocandins (anidulafungin, micafungin), with FICI values <0.5 and ≥100-fold CFU reductions in 36.7–40% of tested combinations against Candida auris [2], supports the use of nikkomycin Z as an adjunctive agent for echinocandin-resistant Candida infections. The ability to restore efficacy against FKS-mutant isolates in both in vitro and murine models [3] makes this combination a rational salvage strategy for difficult-to-treat candidiasis and emerging multidrug-resistant C. auris infections.

Targeted Therapy for Polymycovirus-Positive Aspergillus fumigatus Biofilm Infections

The finding that nikkomycin Z exhibits 4-fold enhanced activity (IC50 0.94–1.88 µg/mL vs. 3.8–7.5 µg/mL) against polymycovirus-infected Aspergillus fumigatus biofilms compared to virus-free strains [4], while membrane-active and glucan synthase inhibitors show no such differential activity, indicates a unique therapeutic window. Nikkomycin Z is specifically indicated for research and development targeting Aspergillus infections where polymycovirus status can be determined, offering a precision antifungal strategy not achievable with standard antifungal classes.

Agricultural and Environmental Fungicide for Chitin-Rich Fungal Pathogens

Given that chitin synthase is absent in mammals and plants, nikkomycin compounds offer a mechanism-based selective toxicity profile suitable for agricultural fungicide applications [5]. The compound's potent activity against phytopathogenic fungi, combined with documented pH stability advantages over polyoxins as noted in patent literature, supports industrial use as an environmentally safe fungicide for organic agriculture and crop protection against chitinous fungal pathogens [6].

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